molecular formula C12H22Cl2N2O B1390011 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride CAS No. 1185296-59-6

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride

Cat. No.: B1390011
CAS No.: 1185296-59-6
M. Wt: 281.22 g/mol
InChI Key: DFQALTSNGHOOJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C12H22Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-cyclohexylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQALTSNGHOOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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